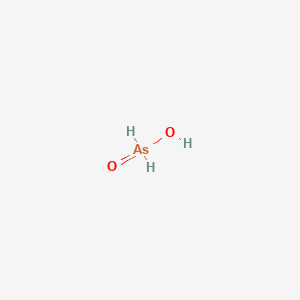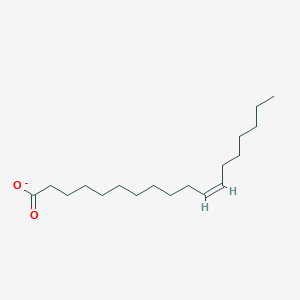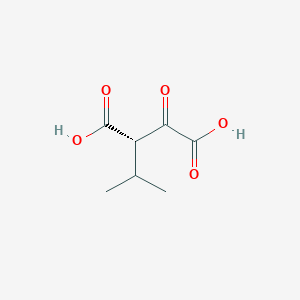
4-Sulfobenzoate(1-)
Overview
Description
4-sulfobenzoate(1-) is a sulfobenzoate. It is a conjugate base of a 4-sulfobenzoic acid.
Scientific Research Applications
Structural Analysis and Material Synthesis
- 4-Sulfobenzoate plays a significant role in the synthesis and structural formation of coordination polymers and complexes, as seen in hydrothermal synthesis and crystallographic studies. It's instrumental in constructing two-dimensional frameworks and magnetic properties in materials like samarium coordination polymers (Li & Pan, 2008). Furthermore, 4-Sulfobenzoate complexes with amine ligands demonstrate diverse network assemblies in lead(II) complexes, highlighting its role in modifying structural arrangements (Zhang & Zhu, 2008).
Chemical Coordination and Supramolecular Chemistry
- The use of 4-Sulfobenzoate in coordination polymers, especially with transition metals like Zn and Cd, provides insight into the bisdentate function and formation of extended supramolecular networks. Such studies offer valuable information about crystal packing and the arrangement of chains, contributing to the understanding of supramolecular architecture (Ma, Liu, & Wang, 2007).
Reticular Chemistry and MOFs
- 4-Sulfobenzoate is used as a precursor in Metal Organic Frameworks (MOFs), leveraging its capability to provide different coordination sites on the metal. Its role in reticular chemistry aids in deconstructing crystal structures, enhancing the understanding of material properties and potential applications in various fields (Franco et al., 2014).
Catalysis and Organic Synthesis
- The compound is relevant in catalytic processes, such as decarboxylative radical sulfonylation, demonstrating its utility in the synthesis of sulfones, an essential structural motif in pharmaceuticals and agrochemicals. Such reactions underline the importance of 4-Sulfobenzoate in facilitating novel synthetic pathways and enhancing the understanding of reaction mechanisms (He et al., 2020).
Electrical and Optical Properties
- 4-Sulfobenzoate coordination polymers exhibit varied electrical conductivities and topologies, influenced by different structural factors like uncoordination and coordination ligands. Research in this area contributes to the understanding of the relationship between structure and electrical properties, which is crucial for the development of functional materials (Zheng & Zhu, 2013).
Properties
IUPAC Name |
4-sulfobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5S/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H,8,9)(H,10,11,12)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAQOZGATRIYQG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5O5S- | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2Z)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonic acid](/img/structure/B1238179.png)





![[(1S,3S,5E,8E,13E,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1238194.png)
](/img/structure/B1238195.png)




